

The Chemical Reactivity of 5-Bromo-2-methoxybenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-methoxybenzaldehyde**

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Abstract

5-Bromo-2-methoxybenzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemical research, and materials science. Its unique structural arrangement, featuring an electrophilic aldehyde, a nucleophilic methoxy group, and a bromine atom amenable to cross-coupling reactions, provides a rich platform for a diverse array of chemical transformations. This technical guide offers a comprehensive overview of the chemical reactivity of **5-Bromo-2-methoxybenzaldehyde**, presenting detailed experimental protocols for its key reactions, systematically organized quantitative data, and visual diagrams of reaction pathways and workflows to facilitate its application in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of **5-Bromo-2-methoxybenzaldehyde** is fundamental for its effective use in synthesis and for the characterization of its reaction products. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of **5-Bromo-2-methoxybenzaldehyde**

Property	Value	Reference(s)
CAS Number	25016-01-7	[1] [2]
Molecular Formula	C ₈ H ₇ BrO ₂	[1] [2]
Molecular Weight	215.04 g/mol	[1] [2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	116-119 °C	[2]
IUPAC Name	5-bromo-2-methoxybenzaldehyde	[1]

Table 2: Spectroscopic Data for **5-Bromo-2-methoxybenzaldehyde**

Spectroscopy	Data	Reference(s)
¹ H NMR	See Table 3 for detailed assignments.	[4] [5]
¹³ C NMR	See Table 4 for detailed assignments.	[4]
Mass Spec (EI)	m/z 214 (M ⁺), 216 (M ⁺⁺ 2), consistent with one bromine atom.	[1]
IR (cm ⁻¹)	Characteristic peaks for C=O (aldehyde), C-O (ether), and C-Br bonds.	[6] [7]

Table 3: ¹H NMR Spectral Data of **5-Bromo-2-methoxybenzaldehyde** (CDCl₃)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	~10.4	s	-
Aromatic-H	~7.9	d	~2.5
Aromatic-H	~7.6	dd	~8.8, 2.5
Aromatic-H	~6.9	d	~8.8
Methoxy-H	~3.9	s	-

Table 4: ^{13}C NMR Spectral Data of **5-Bromo-2-methoxybenzaldehyde** (CDCl_3)

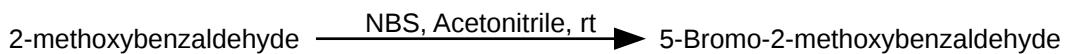
Carbon	Chemical Shift (δ , ppm)
C=O	~189.0
C-OMe	~161.0
C-Br	~117.0
C-CHO	~125.0
Aromatic CH	~113.0, 129.0, 136.0
OMe	~56.0

Synthesis of **5-Bromo-2-methoxybenzaldehyde**

The most common synthetic routes to **5-Bromo-2-methoxybenzaldehyde** involve the bromination of 2-methoxybenzaldehyde or the methylation of 5-bromosalicylaldehyde.

Experimental Protocol: Bromination of 2-Methoxybenzaldehyde

Reaction Scheme:



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Caption: Bromination of 2-methoxybenzaldehyde.

Materials:

- 2-Methoxybenzaldehyde
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 2-methoxybenzaldehyde (1.0 eq) in acetonitrile in a round-bottom flask.
- Add N-bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, remove the acetonitrile under reduced pressure.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to afford **5-Bromo-2-methoxybenzaldehyde**.

Core Chemical Reactivity

5-Bromo-2-methoxybenzaldehyde exhibits a rich and diverse chemical reactivity, primarily centered around its three functional groups: the aldehyde, the methoxy group, and the bromine atom.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate in the synthesis of more complex molecules.

Reaction Scheme:



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Caption: Oxidation of the aldehyde.

Experimental Protocol: Oxidation with Potassium Permanganate

Materials:

- **5-Bromo-2-methoxybenzaldehyde**
- Potassium permanganate (KMnO₄)
- Acetone

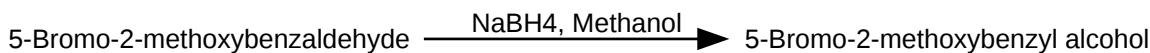
- Water
- Sodium bisulfite
- Hydrochloric acid (1 M)
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Dissolve **5-Bromo-2-methoxybenzaldehyde** (1.0 eq) in a mixture of acetone and water.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of potassium permanganate (1.2 eq) in water, maintaining the temperature below 10 °C.
- Stir the mixture at room temperature for 1-2 hours, or until the purple color of the permanganate has disappeared.
- Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.
- Acidify the mixture to pH 2-3 with 1 M hydrochloric acid.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methoxybenzoic acid.

The aldehyde can be selectively reduced to the corresponding primary alcohol.

Reaction Scheme:



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Caption: Reduction of the aldehyde.

Experimental Protocol: Reduction with Sodium Borohydride[8][9]

Materials:

- **5-Bromo-2-methoxybenzaldehyde**
- Sodium borohydride (NaBH₄)
- Methanol
- Water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- Dissolve **5-Bromo-2-methoxybenzaldehyde** (1.0 eq) in methanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
- Stir the reaction mixture at room temperature for 1 hour.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give 5-bromo-2-methoxybenzyl alcohol.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes.

Reaction Scheme:



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Caption: Wittig olefination reaction.

Experimental Protocol: General Procedure for the Wittig Reaction

Materials:

- A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
- A strong base (e.g., n-butyllithium or potassium tert-butoxide)
- Anhydrous tetrahydrofuran (THF)
- **5-Bromo-2-methoxybenzaldehyde**
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.
- Cool the suspension to 0 °C and add the strong base dropwise.
- Stir the resulting ylide solution at room temperature for 1 hour.

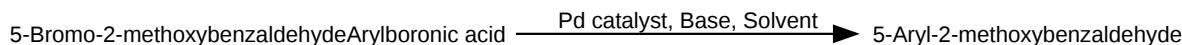
- Cool the ylide solution to 0 °C and add a solution of **5-Bromo-2-methoxybenzaldehyde** (1.0 eq) in anhydrous THF dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

Reactions Involving the Bromine Atom

The bromine atom serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.

Reaction Scheme:



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Caption: Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling[10]

Materials:

- **5-Bromo-2-methoxybenzaldehyde**
- An arylboronic acid

- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., toluene/water, dioxane/water)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

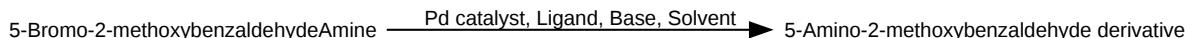
- To a reaction vessel, add **5-Bromo-2-methoxybenzaldehyde** (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the base (2.0 eq).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add the degassed solvent system.
- Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography.

Table 5: Representative Yields for Suzuki-Miyaura Coupling Reactions

Arylboronic Acid	Catalyst	Base	Solvent	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/EtOH/H ₂ O	~80-95
4-Methoxyphenylboronic acid	PdCl ₂ (dppf)	Cs ₂ CO ₃	Dioxane/H ₂ O	~85-98

This reaction is a powerful tool for the synthesis of arylamines.

Reaction Scheme:



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Caption: Buchwald-Hartwig amination.

Experimental Protocol: [Buchwald-Hartwig Amination\[11\]](#)

Materials:

- **5-Bromo-2-methoxybenzaldehyde**
- An amine
- Palladium precatalyst (e.g., Pd₂(dba)₃)
- Phosphine ligand (e.g., XPhos, SPhos)
- Base (e.g., NaOtBu, K₃PO₄)
- Anhydrous, degassed solvent (e.g., toluene, dioxane)
- Ethyl acetate

- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), ligand (2-4 mol%), and base (1.5 eq) to a reaction vessel.
- Add **5-Bromo-2-methoxybenzaldehyde** (1.0 eq) and the amine (1.2 eq).
- Add the anhydrous, degassed solvent.
- Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
- After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography.

Table 6: Representative Yields for Buchwald-Hartwig Amination Reactions

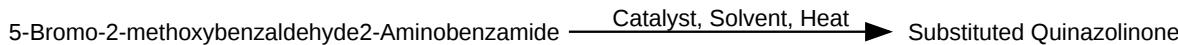
Amine	Catalyst/Ligand	Base	Solvent	Yield (%)
Morpholine	Pd ₂ (dba) ₃ / XPhos	NaOtBu	Toluene	High
Aniline	Pd(OAc) ₂ / SPhos	K ₃ PO ₄	Dioxane	Good to High

Synthesis of Heterocyclic Compounds

5-Bromo-2-methoxybenzaldehyde is a valuable precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in many pharmaceuticals.

Quinazolines can be synthesized through the condensation of **5-Bromo-2-methoxybenzaldehyde** with 2-aminobenzamides or related compounds.

Reaction Scheme:

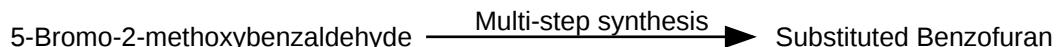


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Caption: Quinazoline synthesis.

Benzofuran derivatives can be prepared from **5-Bromo-2-methoxybenzaldehyde** through various synthetic routes, often involving an intramolecular cyclization.

Reaction Scheme:

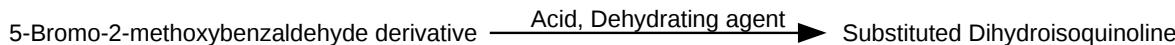


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Caption: Benzofuran synthesis.

The Bischler-Napieralski or Pictet-Spengler reactions, after appropriate derivatization of the aldehyde, can be employed for the synthesis of isoquinoline scaffolds.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Reaction Scheme:

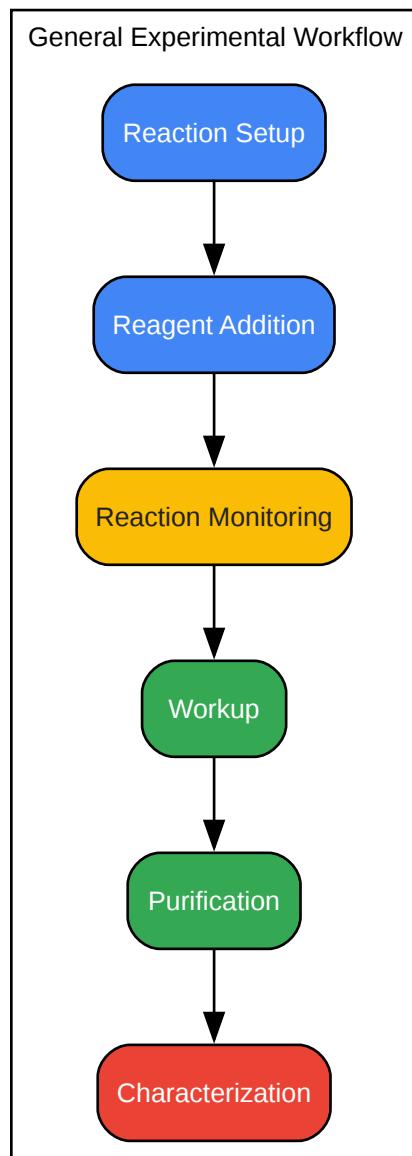


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Caption: Isoquinoline synthesis.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the broader context of the synthesized molecules in biological pathways is crucial for research and development.



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Caption: A generalized experimental workflow for reactions involving **5-Bromo-2-methoxybenzaldehyde**.

Conclusion

5-Bromo-2-methoxybenzaldehyde is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for researchers, enabling the efficient and effective utilization of this important synthetic intermediate.

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- To cite this document: BenchChem. [The Chemical Reactivity of 5-Bromo-2-methoxybenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189313#chemical-reactivity-of-5-bromo-2-methoxybenzaldehyde>

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